molecular formula C13H19N3O4S B2395029 1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1251574-36-3

1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2395029
CAS No.: 1251574-36-3
M. Wt: 313.37
InChI Key: FZYINNVTICCOKU-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylsulfonyl group, and the attachment of the methylisoxazole moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Attachment of the Methylisoxazole Moiety: This can be done through coupling reactions, such as those involving isoxazole derivatives and appropriate coupling agents.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: It could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxylate: A closely related compound with a carboxylate group instead of a carboxamide group.

    1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxylate methyl ester: Another similar compound with a methyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-8-12(15-20-9)14-13(17)10-4-6-16(7-5-10)21(18,19)11-2-3-11/h8,10-11H,2-7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYINNVTICCOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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